

Technical Guide: N,N'-Bis(benzyloxycarbonyl)-L-cystine (CAS 6968-11-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z-Cys-OH)2

Cat. No.: B1667959

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(benzyloxycarbonyl)-L-cystine, with the CAS number 6968-11-2, is a protected derivative of the amino acid L-cystine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino functionalities makes it a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in research and drug development.

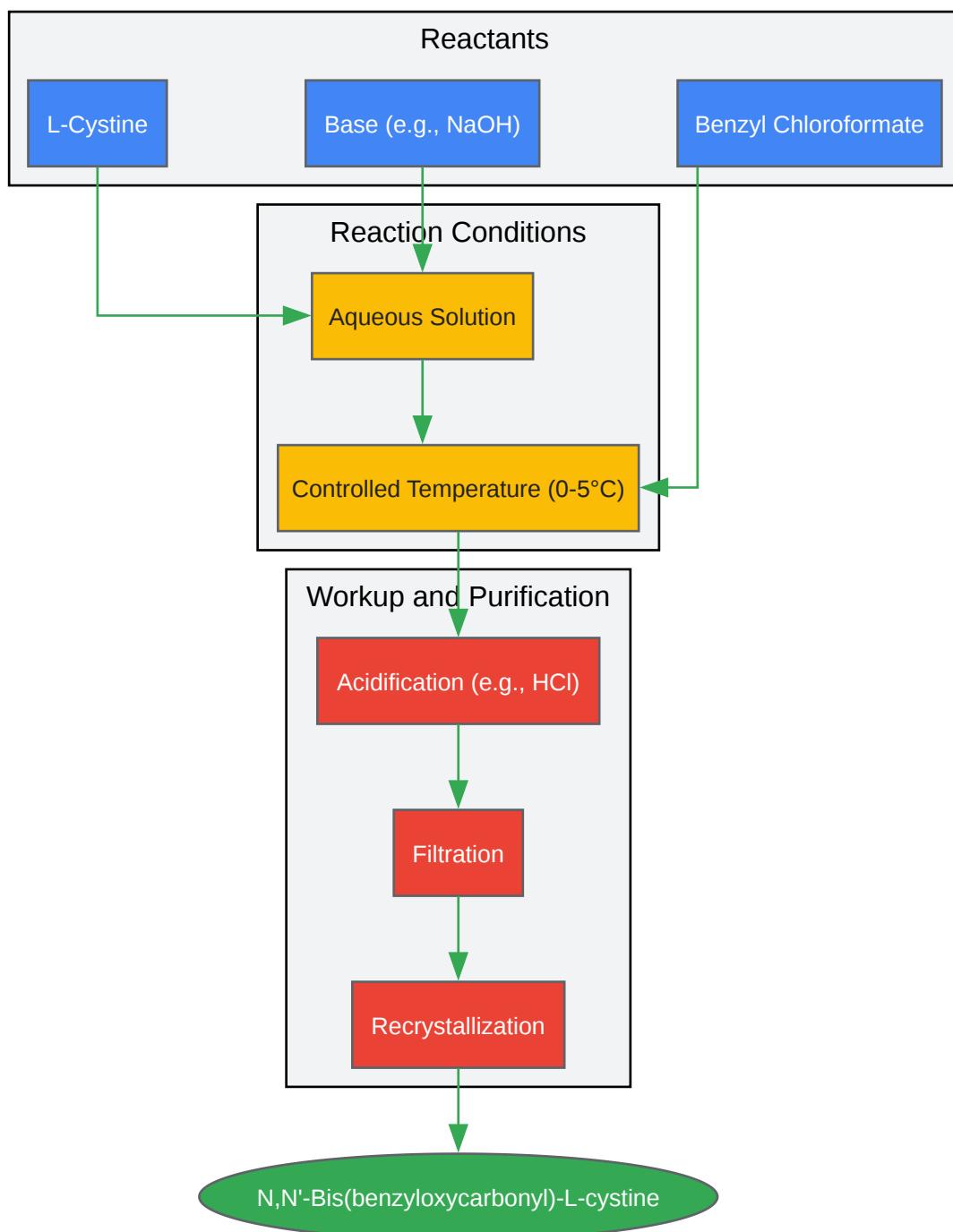
Chemical and Physical Properties

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a white to off-white solid. Its chemical structure consists of two N-terminally protected L-cysteine residues linked by a disulfide bond. Key quantitative properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C22H24N2O8S2	[1] [2]
Molecular Weight	508.56 g/mol	[1] [2]
Melting Point	118-122 °C	[1]
Boiling Point (Predicted)	766.1 °C at 760 mmHg	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Storage Temperature	2-8°C	[1]

Synthesis

The synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl chloroformate in the presence of a base. This reaction protects the amino groups of L-cystine, making the carboxyl groups available for subsequent reactions.


Generalized Experimental Protocol:

A common method for the synthesis of N,N'-Bis(benzyloxycarbonyl)-L-cystine involves the following steps:

- **Dissolution of L-cystine:** L-cystine is dissolved in an aqueous basic solution, such as sodium hydroxide, at a reduced temperature (typically 0-5°C).
- **Addition of Benzyl Chloroformate:** Benzyl chloroformate is added portion-wise to the stirred solution while maintaining the temperature and pH.
- **Reaction:** The reaction mixture is stirred for a specified period to ensure complete protection of the amino groups.
- **Acidification:** The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the product.

- Isolation and Purification: The precipitated N,N'-Bis(benzyloxycarbonyl)-L-cystine is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Workflow

[Click to download full resolution via product page](#)

General synthesis workflow for N,N'-Bis(benzyloxycarbonyl)-L-cystine.

Analytical Data

Comprehensive analytical data is crucial for the characterization of N,N'-Bis(benzyloxycarbonyl)-L-cystine. The following table summarizes available spectroscopic data.

Analytical Technique	Data	Reference(s)
¹ H NMR	¹ H NMR data is available, showing characteristic peaks for the benzylic and cystine protons.	
¹³ C NMR	Specific ¹³ C NMR data is not readily available in public literature.	
IR Spectroscopy	IR spectral data is not consistently reported in public literature.	
Mass Spectrometry	Expected molecular ion peak at m/z 508.56.	

Applications in Research and Development

N,N'-Bis(benzyloxycarbonyl)-L-cystine serves as a key building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The Cbz group provides robust protection of the N-terminus, which is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation. This allows for the selective formation of peptide bonds at the C-terminus. It is particularly useful in the synthesis of peptides containing disulfide bridges, which are critical for the tertiary structure and biological activity of many proteins and peptides.

Synthesis of S-Aryl-L-cysteine Derivatives

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a precursor for the synthesis of N-Cbz-S-aryl-L-cysteine derivatives. These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis involves the reaction of N,N'-Bis(benzyloxycarbonyl)-L-cystine with an aryl halide in the presence of a copper catalyst.

Biological Activity and Signaling Pathways

While N,N'-Bis(benzyloxycarbonyl)-L-cystine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. L-cystine and its derivatives are known to play a role in cellular processes such as redox balance and protein structure stabilization. The parent molecule, L-cystine, is a precursor to the antioxidant glutathione. Research into the specific biological effects and signaling pathways of N,N'-Bis(benzyloxycarbonyl)-L-cystine is limited, as it is generally used as a protected form of L-cystine for synthetic purposes.

Other Applications

- **Animal Nutrition:** There is some evidence to suggest that L-cystine derivatives may be used as feed additives to promote animal growth and support liver and kidney function.^[3]
- **Cosmetics:** Due to the role of L-cystine in the structure of keratin, its derivatives are explored in cosmetic formulations for hair and skin care, with potential benefits in promoting wound healing and preventing skin allergies.^[3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling N,N'-Bis(benzyloxycarbonyl)-L-cystine. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N,N'-Bis(benzyloxycarbonyl)-L-cystine is a valuable and versatile reagent in the field of synthetic chemistry, particularly for researchers and professionals involved in peptide synthesis and drug development. Its role as a protected amino acid allows for the controlled and efficient

synthesis of complex peptides and other biologically relevant molecules. While direct biological activity of the protected compound is not its primary feature, it serves as an essential precursor to a wide range of molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Bis(benzyloxycarbonyl)-L-cystine(6968-11-2) 1H NMR spectrum [chemicalbook.com]
- 2. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 3. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Technical Guide: N,N'-Bis(benzyloxycarbonyl)-L-cystine (CAS 6968-11-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667959#cas-number-6968-11-2-chemical-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com